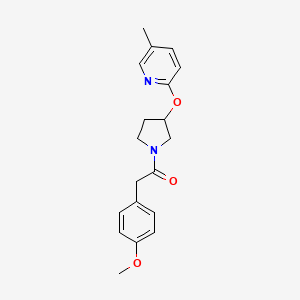

2-(4-Methoxyphenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14-3-8-18(20-12-14)24-17-9-10-21(13-17)19(22)11-15-4-6-16(23-2)7-5-15/h3-8,12,17H,9-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVFHIRSPCRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structural features include a methoxyphenyl group, a pyrrolidine ring, and a pyridine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and upregulating p53 expression .

- Antimicrobial Properties : Related derivatives have demonstrated efficacy against bacterial strains, suggesting potential for development as antimicrobial agents .

- Neuroprotective Effects : Some studies propose that pyridine-containing compounds may provide neuroprotective effects through modulation of neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : Its interaction with cell signaling pathways can lead to altered gene expression profiles, promoting apoptotic processes in tumor cells.

- Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals, reducing oxidative stress in cells .

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound and its analogs:

Comparison with Similar Compounds

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 1904098-18-5)

- Structural Differences : Replaces the 4-methoxyphenyl group with a pyridin-3-yl moiety.

- Reduced electron-donating effects compared to the methoxyphenyl group may alter reactivity or binding affinity .

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421477-36-2)

- Structural Differences :

- Pyrrolidine replaced by piperidine (6-membered ring vs. 5-membered).

- 5-Trifluoromethylpyridin-2-yloxy substituent instead of 5-methylpyridin-2-yloxy.

- Implications: Piperidine’s larger ring size may improve conformational flexibility, affecting pharmacokinetics.

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Structural Differences: Ethanone replaced by phenylmethanone. 3-Methylpyridin-4-yl substituent instead of 5-methylpyridin-2-yloxy.

- Implications: The phenylmethanone core may reduce metabolic instability compared to ethanone derivatives. Pyridine substitution at the 4-position alters electronic properties and steric interactions .

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

Methanone Derivatives with Extended Aromatic Systems (e.g., CAS 159307-52-5)

- Structural Differences : Incorporates a naphthalenyl group and a pyrrolidinylethoxy chain.

Key Comparative Data Table

Q & A

Q. What synthetic strategies are employed to construct the pyrrolidine ring in this compound?

The pyrrolidine core is typically synthesized via cyclization reactions, such as nucleophilic substitution of dihalide precursors with amines. For the 5-methylpyridin-2-yloxy substituent, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) are effective. Protecting groups (e.g., tert-butyldimethylsilyl) are critical for the methoxyphenyl moiety to prevent side reactions during coupling. Similar protocols are used for pyridyloxy-pyrrolidine derivatives .

Q. Which analytical techniques confirm the molecular structure?

High-resolution mass spectrometry (HRMS) validates molecular weight, while 1H/13C NMR resolves connectivity and substituent positions. 2D NMR (COSY, HSQC, HMBC) clarifies overlapping signals in the pyrrolidine and pyridyloxy regions. X-ray crystallography with SHELXL refinement provides definitive structural proof, as demonstrated for analogous methoxyphenyl ethanones .

Q. What solubility and stability parameters are critical for biological testing?

Solubility in DMSO (>10 mM) should be confirmed via nephelometry. Aqueous solubility can be enhanced with PEG-400 or cyclodextrins. Stability in PBS (pH 7.4) must be monitored over 24–48 hours using HPLC-UV. Light-sensitive groups (e.g., methoxyphenyl) require amber vials and storage at -20°C, as outlined in safety protocols for related compounds .

Advanced Research Questions

Q. How can computational methods predict biological activity?

Molecular docking using 3D structures (from X-ray or DFT-optimized geometries) predicts binding affinities to targets like kinases. In vitro assays should use ATP-concentration-matched conditions and dose-response curves (IC50 determinations). Structural analogs with methoxyphenyl/pyridyloxy motifs suggest activity against MAPK or CDK families. Solvent interference is minimized by keeping DMSO <0.1% .

Q. What challenges arise in crystallographic refinement of this compound?

Challenges include disorder in the pyrrolidine ring or pyridyloxy group. SHELXL refinement (via SHELX software) addresses these by applying restraints/constraints to bond lengths and angles. High-resolution data (>1.0 Å) and twinning analysis (using Hooft parameters) improve accuracy. Similar approaches resolved disorder in crystallographic studies of Z-configured methoxyphenyl oxazolidinones .

Q. How can reaction yields for coupling the pyridyloxy fragment be optimized?

Screen palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination or copper-mediated Ullmann couplings. Solvent polarity (DMF vs. toluene) and base selection (Cs₂CO₃ vs. K₃PO₄) impact yields. Microwave-assisted synthesis (80–120°C) reduces reaction times. LC-MS monitoring enables real-time yield assessment. Prior studies report >75% conversion with 5 mol% Pd at 100°C .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.